4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
Properties
Molecular Formula |
C15H11Cl3N2O |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H11Cl3N2O/c16-8-2-4-15(21)11(5-8)14-7-13(19-20-14)10-3-1-9(17)6-12(10)18/h1-6,13,19,21H,7H2 |
InChI Key |
ZJQBOCJNMDGEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the chlorination of the phenol group to obtain the target compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in microbial growth and inflammation. This inhibition disrupts the normal biological processes of the target organisms, leading to their death or reduced activity .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
b. EGFR-Inhibiting Thiazole-Pyrazoline Hybrids (Compounds 77a and 77b)
- Structural Features :
- 77a : 3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole.
- 77b : 4-(4-Chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Activity : Superior EGFR inhibition (IC50 = 145.1 ± 2.0 nM for 77a; 114.2 ± 0.4 nM for 77b) compared to analogs with dual methoxy groups. The dichlorophenyl group enhances binding to EGFR’s hydrophobic pocket, while methoxy substituents improve solubility .
Halogen Substitution and Crystal Packing
Compounds 4 and 5 (4-(4-Halophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) differ only in halogen substituents (Cl in 4 , Br in 5 ):
- Crystal Structures : Both are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. The dichlorophenyl group in the target compound induces greater steric hindrance than Br or F, altering π-π stacking distances (3.214 Å for Cl⋯Cl vs. 3.547 Å for Br⋯Br) .
- Therapeutic Implications : Chlorinated variants exhibit stronger antimicrobial activity due to enhanced halogen bonding with bacterial targets .
Antioxidant and Anticancer Derivatives
- Compound 10 () : 2-[5-(2,4-Dichlorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]-6-(4-Methylpent-3-en-1-yl)-5,8-Dihydronaphthalene-1,4-Diol.
- Activity : The dihydronaphthalene diol moiety confers antioxidant properties, while the dichlorophenyl group enhances apoptosis-inducing effects in cancer cells.
- Comparison : The target compound lacks the dihydronaphthalene system, limiting its antioxidant capacity but retaining ESD-specific bioactivity .
Structural and Computational Insights
Intramolecular Interactions
- Hydrogen Bonding : The hydroxyl group in the target compound forms an intramolecular O–H⋯N bond (S(6) motif), stabilizing its planar conformation. Analogous compounds (e.g., FPD5) lack this feature, resulting in higher conformational flexibility .
- π-π Stacking: The dichlorophenyl group participates in edge-to-face interactions (centroid distance = 3.547 Å), a feature absent in non-chlorinated analogs .
Computational Validation
- SHELXL Refinement : Single-crystal data for the target compound and analogs were refined using SHELXL, confirming bond-length accuracy (mean σ(C–C) = 0.002 Å) .
- Multiwfn Analysis : Electron localization function (ELF) studies reveal higher electron density at the dichlorophenyl group, correlating with its electrophilic reactivity in ESD activation .
Biological Activity
4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a chlorinated phenol and a pyrazole moiety. Its molecular formula is C15H12Cl2N2O, with a molecular weight of 313.17 g/mol.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of the pyrazole compound exhibit significant antimicrobial properties. For instance, a study assessed the in vitro antimicrobial activity against various pathogens, revealing the following Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.20 | Candida albicans |
These derivatives showed synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, particularly in the context of neuroinflammation. A study focused on its effects in lipopolysaccharide (LPS)-induced models demonstrated that it significantly reduced the production of pro-inflammatory cytokines and inhibited the activation of nuclear factor-kappa B (NF-κB), a key mediator in inflammatory responses.
Key Findings:
- Reduction in Nitric Oxide Production: The compound reduced NO production in activated microglia.
- Inhibition of Cytokine Release: It suppressed the release of cytokines such as TNF-α and IL-6.
- Mechanistic Pathway: The compound's action involved the inhibition of p38 MAPK signaling pathways .
3. Neuroprotective Effects
The potential neuroprotective effects were evaluated in models of Parkinson's disease (PD). The compound exhibited protective effects against dopaminergic neuron loss induced by neurotoxins such as MPTP.
Research Highlights:
- Behavioral Improvement: Prophylactic treatment with the compound improved behavioral outcomes in PD models.
- Mechanism: It attenuated microglial activation and reduced neuroinflammatory markers through modulation of NF-κB signaling .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Resistance: A study published in ACS Omega explored how modifications to pyrazole derivatives can combat antibiotic resistance effectively .
- Neuroinflammation Research: Research conducted on LPS-induced inflammation demonstrated that the compound could significantly mitigate inflammatory responses in microglial cells .
Q & A
Basic Research Questions
Q. What are the validated spectroscopic techniques for structural confirmation of 4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol?
- Methodology :
- 1H NMR : Use a 400 MHz spectrometer with DMSO-d6 as the solvent. Key signals include aromatic protons (δ 7.01–7.42 ppm) and hydroxyl groups (δ ~11.6 ppm). Assign pyrazole protons (δ ~3.1–3.55 ppm) to confirm dihydro-pyrazole ring integrity .
- IR Spectroscopy : Identify phenolic -OH stretches (~3153 cm⁻¹) and pyrazole N-H vibrations (~3338 cm⁻¹). Aromatic C=C stretches (1487–1587 cm⁻¹) validate conjugation .
- Mass Spectrometry : ESI-MS (m/z ~432) confirms molecular weight and fragmentation patterns for substituents like dichlorophenyl groups .
Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry and molecular conformation?
- Methodology :
- Grow crystals via slow evaporation of ethanol/chloroform mixtures. Collect data at 100–298 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL achieves R-factors < 0.06. Key parameters: C–C bond lengths (mean 1.38–1.48 Å) and dihedral angles between aromatic rings (e.g., 15–25°) .
Q. What synthetic routes are reported for pyrazole-phenol hybrids, and how can yield optimization be achieved?
- Methodology :
- Mannich Reaction : React 4-chloro-2-(1H-pyrazol-3-yl)phenol with bis(methoxymethyl)diaza-crown ethers under reflux (dioxane, 80°C, 12 hrs). Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Hydrazine Cyclization : Condense α,β-unsaturated ketones with hydrazine hydrate (1:1.2 molar ratio) in ethanol. Optimize pH (5–6) to suppress side reactions (e.g., over-oxidation) .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set. Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (water, DMSO) using GROMACS. Analyze hydrogen-bonding dynamics between phenolic -OH and pyrazole N-H .
Q. What experimental designs are suitable for evaluating environmental fate and biodegradation pathways?
- Methodology :
- OECD 301F Test : Incubate compound (10 ppm) with activated sludge (pH 7, 25°C) for 28 days. Monitor degradation via HPLC-UV (λ = 254 nm) and identify metabolites (e.g., chlorophenol derivatives) using LC-MS/MS .
- Soil Column Studies : Assess leaching potential by spiking compound into loamy soil (0–30 cm depth). Quantify residues via Soxhlet extraction and GC-ECD .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
- Methodology :
- Metabolic Stability Assays : Incubate compound with liver microsomes (human/rat) to identify phase-I metabolites (e.g., hydroxylation at pyrazole C5). Correlate metabolite profiles with in vivo efficacy .
- Pharmacokinetic Modeling : Use WinNonlin to simulate absorption-distribution (logP ~2.8) and plasma half-life (t₁/₂ ~6–8 hrs). Adjust dosing regimens to match in vitro IC50 values .
Q. What strategies mitigate crystallographic disorder in pyrazole derivatives during X-ray analysis?
- Methodology :
- Low-Temperature Data Collection : Reduce thermal motion by cooling crystals to 100 K. Use anisotropic displacement parameters (ADPs) for heavy atoms (Cl, S) .
- Twinned Crystal Refinement : Apply TWINABS for datasets with >5% twinning. Validate via Rmerge (< 0.08) and CC1/2 (> 90%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
